![molecular formula C17H18ClN3O2S B2794353 5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1396747-87-7](/img/structure/B2794353.png)
5-chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as BAY 59-7939 . It is a potent and selective direct Factor Xa inhibitor . It has excellent in vivo antithrombotic activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human Factor Xa has been determined . This has clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis
The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . This suggests that the compound has been designed to optimize these properties.Physical And Chemical Properties Analysis
The molecular formula of this compound is C17H18ClN3O2S and its molecular weight is 363.86.Aplicaciones Científicas De Investigación
Antithrombotic Activity
Compound 5: has demonstrated promising antithrombotic properties. It acts as an oral, direct inhibitor of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. By inhibiting FXa, it reduces the generation of thrombin, thereby preventing thrombus formation. The neutral ligand chlorothiophene in the S1 subsite contributes to its high potency and oral bioavailability .
Thromboembolic Disease Prevention and Treatment
As a result of its potent FXa inhibition, Compound 5 is currently undergoing clinical development for the prevention and treatment of thromboembolic diseases. These include conditions such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke. Its oral administration and favorable safety profile make it an attractive candidate for long-term anticoagulant therapy .
Mechanism of Action
The interaction of Compound 5 with FXa involves binding to the active site, disrupting the coagulation cascade. Its selectivity for FXa ensures that primary hemostasis remains intact while preventing excessive thrombin formation. The crystal structure of Compound 5 in complex with human FXa provides insights into its binding mode and requirements for high affinity .
Future Prospects
Given the unmet need for safe and orally available anticoagulants, Compound 5 represents a significant advancement in this field. Continued research aims to validate its efficacy and safety, potentially offering an alternative to existing therapies .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-15-4-3-14(24-15)16(22)20-10-12-5-8-21(9-6-12)17(23)13-2-1-7-19-11-13/h1-4,7,11-12H,5-6,8-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBPNPYMNWTDCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.